molecular formula C21H26N6O3 B2787513 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921859-45-2

3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2787513
CAS No.: 921859-45-2
M. Wt: 410.478
InChI Key: SGCFJYXLPYSTPQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, dimethyl substitutions, and a triazolopurine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione involves multiple steps, including the formation of the triazolopurine core and subsequent functionalization. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the triazole ring through cyclization reactions. The ethoxyphenyl and dimethyl groups are then introduced via substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxyphenyl and dimethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazolopurine core.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione include other purine derivatives with different substitutions. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester

The uniqueness of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-6-30-15-9-7-14(8-10-15)17-22-23-20-26(12-11-13(2)3)16-18(27(17)20)24(4)21(29)25(5)19(16)28/h7-10,13H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCFJYXLPYSTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC(C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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